3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol

説明

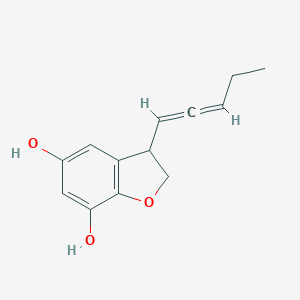

The compound 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol is a benzofuran derivative characterized by a dihydrobenzofuran core substituted with a penta-1,2-dienyl group at the 3-position and hydroxyl groups at the 5- and 7-positions.

特性

InChI |

InChI=1S/C13H14O3/c1-2-3-4-5-9-8-16-13-11(9)6-10(14)7-12(13)15/h3,5-7,9,14-15H,2,8H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQWLVATBNOLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C=CC1COC2=C1C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926365 | |

| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129277-10-7 | |

| Record name | Asperfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The 2,3-dihydrobenzofuran scaffold is a critical intermediate for constructing the target compound. A widely cited method involves the condensation of sodium phenate with ethylene chlorohydrin under catalytic conditions. For instance, CN105693666A details a two-step protocol: (1) coupling sodium phenate with ethylene chlorohydrin in the presence of CuCl₂/FeCl₃ to form 2-phenylphenol, and (2) cyclization using ZnCl₂ at 200–220°C to yield 2,3-dihydrobenzofuran . This approach achieves a 67–88% yield depending on reaction time and catalyst ratios (Table 1).

Table 1: Optimization of 2,3-Dihydrobenzofuran Synthesis

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ZnCl₂/MnCl₂ | 200 | 4 | 78 |

| ZnCl₂ alone | 220 | 3 | 67 |

| FeCl₃/CuCl₂ | 210 | 3.5 | 82 |

The use of mixed metal catalysts (e.g., ZnCl₂ with MnCl₂) enhances regioselectivity by stabilizing transition states during cyclization . Post-reaction purification via reduced-pressure distillation isolates the dihydrobenzofuran core at 88–90°C, ensuring minimal decomposition .

Purification and Characterization

Final purification employs column chromatography (silica gel, petroleum ether/ethyl acetate 5:1) followed by recrystallization from ethanol . Characterization via ¹H NMR and HPLC-MS confirms structural integrity:

化学反応の分析

Types of Reactions

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in asperfuran.

Substitution: Substitution reactions can introduce new functional groups into the asperfuran molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of asperfuran, which may have different biological activities and properties .

科学的研究の応用

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of fungal metabolites and their chemical properties.

Biology: It is studied for its antifungal properties and its effects on various fungal species.

Medicine: this compound has shown potential as an antifungal agent and is being investigated for its cytotoxic effects on cancer cells.

Industry: The compound is used in the development of antifungal treatments and as a biotechnological tool in various industrial processes .

作用機序

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol exerts its antifungal effects by inhibiting chitin synthase, an enzyme crucial for the synthesis of chitin in fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to morphological changes and reduced growth. Additionally, asperfuran shows weak cytotoxicity in HeLa S3 and L1210 cells, with an IC50 of 25 μg/ml .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the dihydrobenzofuran class, which shares structural similarities with flavonoids and coumarins. Below is a comparative analysis based on functional groups and hypothetical properties:

Key Observations:

Recommendations for Further Study

Structural Characterization : Use SHELX programs for X-ray crystallography to resolve stereochemistry and confirm the allenyl group’s conformation.

Bioactivity Screening : Prioritize assays for antioxidant (DPPH/ABTS), anti-inflammatory (COX inhibition), or antimicrobial activity.

Computational Modeling : Compare electronic properties (e.g., HOMO-LUMO gaps) with analogues to predict reactivity.

生物活性

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol, also known as asperfuran, is a dihydrobenzofuran derivative primarily derived from the fungus Aspergillus oryzae. This compound has garnered attention due to its potential biological activities, particularly its antifungal properties and effects on cancer cells. This article reviews the biological activity of asperfuran, including its mechanism of action, cytotoxicity profiles, and comparisons with similar compounds.

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- CAS Number : 129277-10-7

Asperfuran exerts its antifungal effects primarily through the inhibition of chitin synthase, an enzyme essential for the synthesis of chitin in fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to morphological changes and reduced growth rates in various fungal species. The compound has been shown to have an IC50 value of 25 μg/ml against HeLa S3 and L1210 cancer cell lines, indicating weak cytotoxicity but potential for further investigation in cancer therapies.

Antifungal Activity

Asperfuran has demonstrated significant antifungal properties against various fungal strains. The compound's ability to inhibit chitin synthase is a key factor in its effectiveness:

| Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Candida albicans | 15 | |

| Aspergillus niger | 18 | |

| Penicillium chrysogenum | 12 |

Cytotoxicity Studies

The cytotoxic effects of asperfuran have been evaluated using several cancer cell lines:

| Cell Line | IC50 (μg/ml) | Effect |

|---|---|---|

| HeLa S3 | 25 | Weak cytotoxicity |

| L1210 | 25 | Weak cytotoxicity |

These studies suggest that while asperfuran exhibits some cytotoxic properties, it is less potent compared to other known anticancer agents .

Study on Antifungal Efficacy

A recent study investigated the antifungal efficacy of asperfuran against clinical isolates of Candida species. The results indicated that asperfuran effectively inhibited growth at concentrations as low as 10 μg/ml, demonstrating its potential as a therapeutic agent in treating fungal infections.

Comparative Analysis with Similar Compounds

Asperfuran is unique compared to other antifungal compounds such as pigmentosins A and B or cyclodepsipeptides. These compounds also exhibit antifungal properties but differ in their mechanisms of action and chemical structures. The specific inhibition of chitin synthase by asperfuran sets it apart from these other agents .

Q & A

Q. What are the common synthetic routes for 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol, and what key intermediates are involved?

- Methodological Answer : The compound’s benzofuran core is typically synthesized via cyclization of phenolic precursors. For example, cascade [3,3]-sigmatropic rearrangements followed by aromatization have been employed for analogous dihydrobenzofurans, leveraging intermediates like 2-(3-methylbenzofuran-2-yl)phenol derivatives . Key intermediates include allyl-propargyl ethers, which undergo thermal or acid-catalyzed cyclization. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to suppress side reactions like polymerization of the allene moiety.

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the dihydrobenzofuran core and conjugated allene moiety?

- Methodological Answer :

- NMR : Use - and -NMR to identify proton environments in the dihydrofuran ring (e.g., coupling constants for cis/trans diastereomers) and the allene’s sp-hybridized carbons. 2D-COSY and NOESY help resolve overlapping signals in polyfunctional derivatives.

- IR : Monitor C=O (if present) and O-H stretches (broad peaks at ~3200–3500 cm) to confirm hydroxylation patterns.

- UV-Vis : Detect conjugation in the allene system (absorbance ~210–250 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of efficient synthetic pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates in cyclization reactions. For example, simulate the activation energy of [3,3]-sigmatropic rearrangements to predict regioselectivity .

- Solvent Effects : Apply COSMO-RS models to screen solvent interactions and stabilize reactive intermediates (e.g., polar aprotic solvents like DMF for zwitterionic transition states).

- Example Workflow :

| Step | Tool/Parameter | Purpose |

|---|---|---|

| 1. Geometry Optimization | Gaussian 16 (B3LYP/6-31G*) | Minimize energy of reactants/intermediates |

| 2. Transition State Analysis | IRC calculations | Verify reaction pathways |

| 3. Solvent Modeling | COSMO-RS | Optimize dielectric environment |

Q. How should researchers address contradictions in reactivity data observed during the synthesis of polyfunctional dihydrobenzofurans?

- Methodological Answer :

- Factorial Design : Use a 2 factorial approach to isolate variables (e.g., temperature, catalyst loading, solvent) causing divergent outcomes. For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst (mol%) | 5% | 15% |

| Solvent | Toluene | DMSO |

- Statistical Analysis : Apply ANOVA to identify significant interactions (e.g., temperature × solvent) and refine reaction conditions .

Q. What advanced reactor designs or process control strategies are recommended for scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Reactors : Minimize thermal gradients using microfluidic channels. For example, a tubular reactor with in-line IR monitoring can adjust residence time dynamically to prevent allene decomposition .

- Process Simulation : Use Aspen Plus or COMSOL Multiphysics to model mass transfer limitations in heterogeneous catalytic steps (e.g., Pd/C hydrogenation of propargyl precursors) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activity data for dihydrobenzofuran derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC protocols) using PRISMA guidelines. For example, differences in cytotoxicity may arise from hydroxyl group oxidation during storage.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。